molecular formula C20H22N2O8S B11647381 Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B11647381
M. Wt: 450.5 g/mol
InChI Key: IAIBKSFZEZEYDY-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with carboxylate groups, a nitrophenoxyacetyl group, and an amino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Carboxylate Groups: The carboxylate groups are introduced via esterification reactions using diethyl oxalate.

    Attachment of the Nitrophenoxyacetyl Group: This step involves a nucleophilic substitution reaction where the nitrophenoxyacetyl group is attached to the thiophene ring.

    Final Amination: The amino group is introduced through an amide formation reaction using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The ester groups can be hydrolyzed to form carboxylic acids.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Reduction of Nitro Group: Formation of an amino derivative.

    Hydrolysis of Ester Groups: Formation of diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylic acid.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Can be used to study enzyme interactions due to its unique structure.

Medicine

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenoxyacetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-methyl-5-{[(4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate
  • Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate

Uniqueness

Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate is unique due to the specific positioning of the nitrophenoxyacetyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H22N2O8S

Molecular Weight

450.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H22N2O8S/c1-5-28-19(24)16-12(4)17(20(25)29-6-2)31-18(16)21-15(23)10-30-13-7-8-14(22(26)27)11(3)9-13/h7-9H,5-6,10H2,1-4H3,(H,21,23)

InChI Key

IAIBKSFZEZEYDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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